

# Lifirafenib Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Lifirafenib Maleate |           |
| Cat. No.:            | B10860090           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lifirafenib (formerly BGB-283), in its maleate salt form, is a novel and potent orally bioavailable inhibitor targeting both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-action mechanism offers a promising therapeutic strategy, particularly in cancers harboring BRAF mutations, such as melanoma and colorectal cancer, where resistance to first-generation BRAF inhibitors can be mediated by EGFR signaling feedback loops.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical characterization of **Lifirafenib Maleate**, including detailed experimental methodologies.

## **Chemical Structure and Properties**

Lifirafenib is a benzimidazole derivative. [5] The maleate salt form is the subject of this guide.

Chemical Structure of Lifirafenib



The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties of Lifirafenib and Lifirafenib Maleate

| Property                | Value                                                                                                                                                                             | Source         |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Lifirafenib (Free Base) |                                                                                                                                                                                   |                |
| IUPAC Name              | 5-[[(1R,1aS,6bR)-1-[6-<br>(trifluoromethyl)-1H-<br>benzimidazol-2-yl]-1a,6b-<br>dihydro-1H-cyclopropa[b]<br>[1]benzofuran-5-yl]oxy]-3,4-<br>dihydro-1H-1,8-naphthyridin-2-<br>one | PubChem        |
| Molecular Formula       | C25H17F3N4O3                                                                                                                                                                      | PubChem        |
| Molecular Weight        | 478.43 g/mol                                                                                                                                                                      | PubChem        |
| CAS Number              | 1446090-79-4                                                                                                                                                                      | MedChemExpress |
| Lifirafenib Maleate     |                                                                                                                                                                                   |                |
| Molecular Formula       | -<br>С25H17F3N4O3 · С4H4O4                                                                                                                                                        | Various        |
| Molecular Weight        | 594.50 g/mol                                                                                                                                                                      | Calculated     |
| CAS Number              | 1854985-74-2                                                                                                                                                                      | MedChemExpress |
| Solubility              | DMSO: ≥ 100 mg/mL (209.02<br>mM)                                                                                                                                                  | MedChemExpress |

## **Mechanism of Action**



Lifirafenib is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, as well as the V600E mutant of B-RAF.[5] It also demonstrates significant inhibitory activity against EGFR.[1] The dual inhibition of both RAF and EGFR is critical for overcoming the acquired resistance to BRAF inhibitors observed in some cancers, particularly BRAF-mutant colorectal cancer, where EGFR signaling is a key escape mechanism.[1][4]

Table 2: In Vitro Inhibitory Activity of Lifirafenib

| Target             | IC50 (nM)          | Source                               |
|--------------------|--------------------|--------------------------------------|
| B-RAF (V600E)      | 23                 | MedChemExpress, Selleck<br>Chemicals |
| EGFR               | 29                 | MedChemExpress, Selleck<br>Chemicals |
| A-RAF              | Data not available |                                      |
| C-RAF              | 6.5                | ResearchGate                         |
| EGFR (T790M/L858R) | 495                | Selleck Chemicals                    |

## **Signaling Pathway**

The binding of Lifirafenib to both RAF kinases and EGFR disrupts the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.



Click to download full resolution via product page



Caption: Lifirafenib inhibits both EGFR at the cell membrane and RAF kinases in the cytoplasm, blocking the MAPK/ERK signaling pathway.

# Experimental Protocols Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC $_{50}$ ) of Lifirafenib against recombinant B-RAF (V600E) and EGFR kinases.

#### Methodology:

- Assay Principle: The inhibitory effect of Lifirafenib is measured by quantifying the phosphorylation of a substrate by the target kinase.
- General Protocol Outline:
  - Recombinant human B-RAF (V600E) or EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
  - Serial dilutions of Lifirafenib (or vehicle control) are added to the reaction mixture.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
    can be achieved through various methods, such as radioactive phosphate incorporation
    (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection
    (e.g., ELISA).
  - IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Cell-Based Assays**

1. ERK Phosphorylation Assay

Objective: To assess the ability of Lifirafenib to inhibit the phosphorylation of ERK, a downstream effector of the RAF/MEK pathway, in cancer cell lines.



#### Methodology:

 Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., WiDr) or other relevant cancer cell lines are used.

#### Protocol:

- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of Lifirafenib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
- Following treatment, the cells are lysed, and protein concentrations are determined.
- Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection,
   and the signal is visualized using an enhanced chemiluminescence (ECL) system.
- The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

#### 2. Cell Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of Lifirafenib on various cancer cell lines.

#### Methodology:

- Assay Principle: The number of viable cells is quantified after treatment with Lifirafenib.
- Commonly Used Assays:



- MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- CCK-8 Assay: A more sensitive and convenient colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce an orange-colored formazan.
- Protocol (General):
  - Cancer cells are seeded in 96-well plates at a predetermined density.
  - After allowing the cells to attach, they are treated with a range of concentrations of Lifirafenib for a prolonged period (e.g., 72 hours).
  - The respective assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a few hours.
  - The absorbance is measured using a microplate reader at the appropriate wavelength.
  - The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation) is determined.

## In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of Lifirafenib in a preclinical animal model.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are typically used.
- Tumor Implantation: Human cancer cells (e.g., WiDr or NCI-H1395) are injected subcutaneously into the flanks of the mice.
- Treatment Protocol:

## Foundational & Exploratory





- Once the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.
- Lifirafenib is administered orally, once daily, at various dose levels (e.g., 30 mg/kg).[6] The control group receives the vehicle.
- Tumor volume and body weight are measured regularly (e.g., twice a week).
- The study is continued for a predefined period or until the tumors in the control group reach a specific size.
- At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot).





Click to download full resolution via product page



Caption: Workflow for assessing the in vivo efficacy of Lifirafenib using a tumor xenograft model.

## **Clinical Development**

Lifirafenib has been evaluated in Phase I clinical trials in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[5] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.

Table 3: Summary of a Phase I Clinical Trial of Lifirafenib



| Parameter                       | Details                                                                                                                                                        | Source       |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Study Design                    | First-in-human, open-label,<br>dose-escalation and dose-<br>expansion study                                                                                    | ResearchGate |
| Patient Population              | Patients with advanced B-RAF or K-RAS/N-RAS mutated solid tumors                                                                                               | ResearchGate |
| Dosing                          | Dose escalation from 5 mg to 60 mg once daily                                                                                                                  | ResearchGate |
| Maximum Tolerated Dose (MTD)    | 40 mg once daily                                                                                                                                               | ResearchGate |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia                                                                                                                                               | ResearchGate |
| Common Adverse Events           | Fatigue, anorexia, constipation, thrombocytopenia, nausea, vomiting, acneiform dermatitis, hand-foot syndrome, hypertension, dysphonia                         | ResearchGate |
| Preliminary Efficacy            | Partial responses observed in patients with BRAF V600E-mutated melanoma and thyroid cancer, and KRAS-mutated endometrial cancer and non-small cell lung cancer | ResearchGate |

## Conclusion

**Lifirafenib Maleate** is a promising dual inhibitor of RAF kinases and EGFR with demonstrated preclinical activity in relevant cancer models. Its mechanism of action addresses a key resistance pathway to first-generation BRAF inhibitors. The data summarized in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for cancers with specific genetic alterations in the MAPK signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. [PDF] BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers | Semantic Scholar [semanticscholar.org]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lifirafenib Maleate: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860090#lifirafenib-maleate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com